molecular formula C18H14N4 B2754191 3,5-diphenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazole CAS No. 477858-50-7

3,5-diphenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazole

Cat. No.: B2754191
CAS No.: 477858-50-7
M. Wt: 286.338
InChI Key: ZMLJPUUHAZMFQG-UHFFFAOYSA-N
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Description

3,5-diphenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazole is a heterocyclic compound that features a triazole ring fused with a pyrrole ring and substituted with phenyl groups. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-diphenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-diphenyl-1H-pyrazole-4-carbaldehyde with hydrazine hydrate in the presence of an acid catalyst to form the triazole ring. The reaction is usually carried out in a solvent such as ethanol or dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,5-diphenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophilic aromatic substitution using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,5-diphenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate receptor activity by binding to receptor sites and altering signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    1,3-diphenyl-1H-pyrazole: Similar structure but lacks the triazole ring.

    4-phenyl-1H-pyrrole: Contains the pyrrole ring but lacks the triazole and additional phenyl groups.

    1,2,4-triazole: Contains the triazole ring but lacks the pyrrole and phenyl groups.

Uniqueness

3,5-diphenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazole is unique due to its combination of the triazole and pyrrole rings with phenyl substitutions, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3,5-diphenyl-4-pyrrol-1-yl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4/c1-3-9-15(10-4-1)17-19-20-18(16-11-5-2-6-12-16)22(17)21-13-7-8-14-21/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMLJPUUHAZMFQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(N2N3C=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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